molecular formula C30H46O4 B1590484 3-Oxopomolic acid CAS No. 13849-90-6

3-Oxopomolic acid

Cat. No. B1590484
CAS RN: 13849-90-6
M. Wt: 470.7 g/mol
InChI Key: KQTSQSVDAUIWJH-UHFFFAOYSA-N
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Description

3-Oxopomolic acid (3-OPA) is a naturally occurring organic compound that can be found in many plants and animals. It is an important biochemical component of the biosynthesis of fatty acids, and it has been studied for its potential applications in the fields of biochemistry, physiology, and drug development.

Scientific Research Applications

  • Cytotoxicity in Cancer Research

    • 3-Oxopomolic acid derivatives, such as pomolic acid, 3-O-acetylpomolic acid, and 2-oxopomolic acid, have been identified as cytotoxic agents, particularly effective against melanoma and cervical carcinoma cells. This discovery is significant in cancer research, providing potential pathways for developing new cancer treatments (Neto et al., 2000).
  • Radical-Scavenging Activities

    • Studies have shown that derivatives of ursolic acid, including 2-oxopomolic acid, exhibit strong radical-scavenging activities. These activities are comparable to that of α-tocopherol (vitamin E), highlighting their potential as natural antioxidants (D’Abrosca et al., 2005).
  • Inhibition of Adipogenesis

    • Research involving 1β-hydroxy-2-oxopomolic acid has demonstrated its ability to inhibit adipocyte differentiation and expression of adipogenic marker genes. This finding is pivotal for understanding and potentially controlling obesity-related processes (Ahn et al., 2012).
  • Protective Effects in Cardiovascular Diseases

    • Derivatives of 3-oxopomolic acid, such as oleanolic acid, have shown protective effects against endothelial cell apoptosis induced by oxidized low-density lipoprotein. This research is crucial for developing therapies for cardiovascular diseases (Cao et al., 2015).
  • Antimicrobial Properties

    • Studies on 2-oxopomolic acid have demonstrated its effectiveness against various fungi and bacteria, suggesting its potential use in developing new antimicrobial agents (Ragasa et al., 2008).
  • Antioxidant and Pro-oxidant Behavior

    • Research has explored the dual behavior of certain 3-oxopomolic acid derivatives, acting as antioxidants in some environments and pro-oxidants in others. This complex behavior is vital for understanding their role in various biological processes (Pérez-González et al., 2017).
  • Apoptosis Induction in Cancer Cells

    • Compounds like 3-oxoolean-12-en-27-oic acid have been identified to induce apoptosis in certain types of cancer cells, offering insights into potential cancer therapies (Kim et al., 2009).

Safety And Hazards

Avoid contact with eyes, skin, ingestion, and inhalation. Keep away from sources of ignition .

properties

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-18-10-15-30(24(32)33)17-16-27(5)19(23(30)29(18,7)34)8-9-21-26(4)13-12-22(31)25(2,3)20(26)11-14-28(21,27)6/h8,18,20-21,23,34H,9-17H2,1-7H3,(H,32,33)/t18-,20+,21-,23-,26+,27-,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTSQSVDAUIWJH-OOPGADJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317909
Record name Pomonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxopomolic acid

CAS RN

13849-90-6
Record name Pomonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13849-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pomonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
SY Ryu, CK Lee, JW Ahn, SH Lee, OP Zee - Archives of Pharmacal …, 1993 - Springer
… 3-Oxo or/and 11-oxo derivatives of natural 3-hydroxy triterpenes, Le., 3-oxoursolic acid la, 11-oxoursolic acid Ib, 3,11-dioxoursolic acid Ic, 3-oxobetulinic acid lla and 3-oxopomolic acid …
Number of citations: 38 link.springer.com
SY Kang, JK Seo, JW Lim - Planta Medica, 2016 - thieme-connect.com
… triterpenoids, 3β, 19α-dihydroxyurs-12-en-28-oic acid (or pomolic acid)(1), 3-O-α-L-arabinopyranosylpomolic acid β-D-glucopyranosyl ester (or ziyuglycoside I)(2), 3-oxopomolic acid (3)…
Number of citations: 5 www.thieme-connect.com
T Ramabulana - 2021 - repository.up.ac.za
The aim of this study was to identify and isolate potential biologically active compounds from the leaves and stems of Hypoestes aristata (Vahl) Sol. ex Roem. & Schult (Acanthaceae) …
Number of citations: 0 repository.up.ac.za
T Ramabulana, M Ndlovu, RA Mosa, MS Sonopo… - ACS …, 2022 - ACS Publications
In the study, ultraperformance liquid chromatography–quadrupole time-of-flight–mass spectrometry analysis of Leucosidea sericea leaf and stem extracts led to the identification of …
Number of citations: 3 pubs.acs.org
NA Hakeem, HA Quraishi - Cross Current International …, 2020 - scholar.archive.org
Abstracts: Unless and until a proper solution is made and adopted in the health care delivery systems throughout the world to combat COVID-19, some experimental drugs are …
Number of citations: 1 scholar.archive.org
JW Lim, JK Seo, SJ Jung, KY Lee, SY Kang - Fish & Shellfish Immunology, 2023 - Elsevier
… results propose that OE-SOR contained various phenolics and triterpene glycosides, such as gallate derivatives, ellagic acid, ziyuglycoside I, ziyuglycoside II, and 3-oxopomolic acid. …
Number of citations: 3 www.sciencedirect.com
VK Gurjar - Anti-Viral Metabolites from Medicinal Plants, 2023 - Springer
Numerous wild fish species around the world are affected by the viral hemorrhagic septicemia virus (VHSV), which is extremely contagious and pathogenic in nature. Due to growing …
Number of citations: 0 link.springer.com

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